Tbpb
Overview
Description
Tert-butyl peroxybenzoate is an organic compound with the formula C₆H₅CO₃C(CH₃)₃. It is the most widely produced perester and is an ester of peroxybenzoic acid. This compound is often used as a radical initiator in polymerization reactions and for crosslinking unsaturated polyester resins .
Mechanism of Action
Target of Action
Tert-Butyl Peroxybenzoate (TBPB) is a selective agonist for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) . The M1 mAChR is a G-protein coupled receptor that plays a crucial role in the propagation of cognitive ability .
Mode of Action
This compound interacts with the M1 mAChR in both orthosteric and allosteric modes . Orthosteric interaction involves competitive binding at the orthosteric site, while allosteric interaction involves binding at a separate site that influences the receptor’s response to its ligand . This dual interaction mechanism suggests that this compound is a bitopic ligand, interacting with both the orthosteric site and an allosteric site .
Biochemical Pathways
This compound selectively activates the M1 mAChR, potentiating neurons carrying the NMDA receptor in an M1-dependent pathway . This activation and potentiation can affect various downstream biochemical pathways, influencing cognitive function .
Pharmacokinetics
Given its role as a selective agonist for the m1 machr, it is likely that these properties would influence its bioavailability and efficacy .
Result of Action
The activation of the M1 mAChR by this compound can lead to various molecular and cellular effects. For instance, it can potentiate neurons carrying the NMDA receptor, which can influence cognitive function . Additionally, this compound is also used as a radical initiator in polymerization reactions, such as the production of Low-Density Polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound, which is pale yellow, is exclusively encountered as a solution in solvents such as ethanol or phthalate . It has a self-accelerating decomposition temperature (SADT) of about 60 °C, and should therefore be stored between minimum 10 °C (below solidification) and maximum 50 °C . Amines, metal ions, strong acids and bases, as well as strong reducing and oxidizing agents can accelerate the decomposition of this compound even in low concentrations .
Preparation Methods
Tert-butyl peroxybenzoate is typically prepared by the acylation of tert-butyl hydroperoxide with benzoyl chloride. In this reaction, a large excess of tert-butyl hydroperoxide is used, and the hydrogen chloride formed is removed in vacuo, resulting in a virtually quantitative yield . Industrial production methods involve similar processes but on a larger scale, ensuring the removal of by-products and maintaining the purity of the compound.
Chemical Reactions Analysis
Tert-butyl peroxybenzoate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several organic reactions.
Reduction: It can be reduced to form tert-butyl alcohol and benzoic acid.
Substitution: It reacts with ammonia and amines to form primary, secondary, and tertiary amides under catalyst- and solvent-free conditions.
Common reagents used in these reactions include amines, metal ions, strong acids, and bases. The major products formed from these reactions are carbon dioxide, acetone, methane, tert-butyl alcohol, benzoic acid, and benzene .
Scientific Research Applications
Tert-butyl peroxybenzoate has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of various biological compounds and as a reagent in biochemical studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of low-density polyethylene (LDPE) and unsaturated polyester resins.
Comparison with Similar Compounds
Tert-butyl peroxybenzoate is unique among peresters due to its high stability and efficiency as a radical initiator. Similar compounds include:
Tert-butyl hydroperoxide: Used as an initiator in polymerization reactions but less stable than tert-butyl peroxybenzoate.
Benzoyl peroxide: Another radical initiator used in polymer chemistry but with different decomposition products and stability profiles.
Tert-butyl peroxybenzoate stands out due to its higher stability and safer handling properties compared to other peresters .
Biological Activity
Tbpb (Transferrin-binding protein B) is a significant component in the study of iron acquisition mechanisms in bacteria, particularly in pathogens like Neisseria meningitidis and Haemophilus influenzae. This protein plays a crucial role in the uptake of iron from transferrin, a primary iron transport protein in the human body. Understanding the biological activity of this compound is essential for developing new therapeutic strategies against infections caused by these bacteria.
Structure and Function
This compound is characterized as a lipid-modified protein that contributes to the efficiency of iron uptake processes. It operates alongside TbpA, another transferrin-binding protein, to facilitate iron transport into bacterial cells. The structural analysis reveals that this compound consists of two lobes, each formed by anti-parallel β-barrel structures, which are critical for its interaction with transferrin.
Key Functions:
- Iron Acquisition : this compound enhances the binding affinity for transferrin, thereby improving iron uptake efficiency.
- Vaccine Candidate : Due to its surface exposure and immunogenic properties, this compound is being explored as a potential vaccine target against gonococcal infections.
Biological Activity and Mechanisms
Recent studies have highlighted several biological activities associated with this compound:
- Agonistic Properties : Research indicates that this compound can function as an allosteric agonist for certain muscarinic receptors, particularly M1 receptors. In experiments, this compound was shown to activate M1 mutants unresponsive to classical agonists, demonstrating its unique pharmacological profile .
- Anti-Amyloidogenic Effects : In neuronal cell lines overexpressing amyloid precursor protein (APP), treatment with this compound led to a significant shift towards non-amyloidogenic processing. Specifically, there was a reported 58% increase in α-secretase cleavage products and a 61% reduction in Aβ40 levels compared to control groups .
- Immunogenic Response : Studies involving intranasal immunization with this compound have shown that it can elicit strong serum and mucosal antibody responses. These antibodies demonstrated bactericidal activity against Neisseria gonorrhoeae, indicating its potential as an effective immunogen .
Case Studies
Several case studies have been conducted to elucidate the biological activity of this compound:
- Case Study 1 : A study assessed the immunogenicity of recombinant forms of this compound coupled with cholera toxin B subunit (Ctb). Results indicated that these conjugates induced higher antibody titers against this compound and provided protection against gonococcal infection in animal models .
- Case Study 2 : In a controlled experiment examining the effects of this compound on neuronal cells, it was found that treatment resulted in altered APP processing pathways, leading to reduced amyloid-beta peptide production. This suggests potential therapeutic implications for neurodegenerative diseases like Alzheimer's .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKTBMRVATCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TbpB contribute to bacterial iron acquisition?
A1: this compound is a surface-exposed lipoprotein found in several pathogenic bacteria, including Neisseria meningitidis, Haemophilus influenzae, and Actinobacillus pleuropneumoniae [, , ]. It functions as part of a bipartite receptor complex with Transferrin Binding Protein A (TbpA) to acquire iron from host transferrin (Tf) [, , , ]. This compound is thought to initially capture iron-loaded Tf and subsequently interact with TbpA to deliver Tf for iron removal and transport into the periplasm [, , ].
Q2: Does this compound exhibit selectivity for iron-loaded transferrin?
A2: Yes, research suggests that this compound preferentially binds to iron-loaded Tf compared to the iron-free form (apo-Tf) [, , , ]. This selective binding is thought to increase the efficiency of iron acquisition by the bacteria [].
Q3: How does this compound interact with TbpA to facilitate iron uptake?
A3: Studies suggest that this compound interacts with TbpA through its anchor peptide, a region encompassing approximately the first 40 amino acids [, ]. This interaction is thought to be stabilized by the presence of Tf and potentially triggered by the energy-transducing protein TonB [].
Q4: Can this compound from one bacterial species interact with TbpA from a different species?
A4: Yes, there is evidence suggesting a conserved interaction between TbpA and this compound across different bacterial species. Studies have shown that TbpA from N. meningitidis can facilitate the isolation of this compound from both N. meningitidis and H. influenzae, indicating a conserved interaction []. Additionally, research has demonstrated an interaction between the receptor proteins from N. meningitidis and A. pleuropneumoniae, further supporting a conserved mechanism [, ].
Q5: What is the structure of this compound?
A5: this compound is a bilobed protein with an N-terminal and a C-terminal domain [, , ]. The N-lobe is responsible for binding to Tf, while the C-lobe is thought to be involved in interactions with TbpA and the bacterial outer membrane [, ]. Despite a shared function, there is significant sequence variation in the Tf-binding site of this compound across different bacterial species, suggesting adaptations to their specific host transferrins [].
Q6: What are the two main isotypes of this compound found in Neisseria meningitidis?
A6: Two major isotypes of this compound have been identified in N. meningitidis, designated as isotype I and isotype II []. These isotypes differ in their genetic, biochemical, and antigenic properties [, ]. Isotype I this compound is characterized by a 1.8-kb gene and is less prevalent than isotype II, which is defined by a 2.1-kb gene [].
Q7: Are there structural differences between isotype I and isotype II TbpBs?
A7: Yes, isotype I and isotype II TbpBs exhibit structural variations. Isotype I TbpBs possess a smaller linker region between their lobes and lack large loops in the C-lobe compared to isotype II TbpBs []. They also have a distinct anchor peptide region [].
Q8: Does the genetic diversity of this compound impact its potential as a vaccine target?
A8: The genetic and antigenic diversity of this compound, particularly within N. meningitidis, presents a challenge for vaccine development [, ]. Studies have shown that while antibodies raised against one this compound variant can exhibit cross-reactivity with other variants, the breadth of this cross-reactivity is limited [, , ].
Q9: What is the potential of this compound as a vaccine target?
A9: this compound is a surface-exposed protein essential for iron acquisition in several pathogenic bacteria, making it an attractive target for vaccine development [, ]. Studies have shown that immunization with recombinant this compound can induce protective immunity in animal models against infection with homologous bacterial strains [, , ].
Q10: What are the challenges in developing a this compound-based vaccine?
A10: One of the main challenges in developing a broadly protective this compound-based vaccine is the antigenic diversity of this compound across and within bacterial species [, ]. The presence of multiple this compound variants necessitates the inclusion of multiple this compound molecules in a vaccine to elicit a cross-protective immune response [].
Q11: Are there any ongoing efforts to develop a this compound-based vaccine?
A11: Research is ongoing to identify conserved epitopes within this compound that could be targeted to develop a broadly protective vaccine []. Additionally, strategies such as the use of chimeric this compound proteins or adjuvants that enhance the immunogenicity of this compound are being explored [].
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